molecular formula C21H36 B1434717 1,3-Di-tert-butyl-5-heptylbenzene CAS No. 1643540-34-4

1,3-Di-tert-butyl-5-heptylbenzene

Cat. No.: B1434717
CAS No.: 1643540-34-4
M. Wt: 288.5 g/mol
InChI Key: DJFMWXBOTDQZNH-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-5-heptylbenzene is an organic compound with the molecular formula C21H36. It is a derivative of benzene, where two tert-butyl groups and one heptyl group are attached to the benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di-tert-butyl-5-heptylbenzene can be synthesized through a series of organic reactions. One common method involves the alkylation of benzene with tert-butyl chloride and heptyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-5-heptylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert ketones or aldehydes derived from the compound back to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1,3-Di-tert-butyl-5-heptylbenzene is utilized in various scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies related to reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound includes the development of new pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl-5-heptylbenzene involves its interaction with various molecular targets. The tert-butyl and heptyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in research focused on understanding molecular mechanisms and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butylbenzene: Lacks the heptyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.

    1,3-Di-tert-butyl-5-methylbenzene: Contains a methyl group instead of a heptyl group, which can affect its steric and electronic properties.

Uniqueness

1,3-Di-tert-butyl-5-heptylbenzene is unique due to the presence of both tert-butyl and heptyl groups, which impart distinct steric and electronic effects. These effects can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,3-ditert-butyl-5-heptylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36/c1-8-9-10-11-12-13-17-14-18(20(2,3)4)16-19(15-17)21(5,6)7/h14-16H,8-13H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFMWXBOTDQZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643540-34-4
Record name 1,3-Di-tert-butyl-5-heptylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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